molecular formula C22H26O8 B13405031 beta,gamma-bis(3,4-Dimethoxyphenyl)adipic Acid

beta,gamma-bis(3,4-Dimethoxyphenyl)adipic Acid

Cat. No.: B13405031
M. Wt: 418.4 g/mol
InChI Key: BFRSXYAZDNMFCE-UHFFFAOYSA-N
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Description

Beta,gamma-bis(3,4-Dimethoxyphenyl)adipic Acid: is an organic compound characterized by the presence of two 3,4-dimethoxyphenyl groups attached to an adipic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta,gamma-bis(3,4-Dimethoxyphenyl)adipic Acid typically involves the condensation of 3,4-dimethoxybenzaldehyde with adipic acid under acidic or basic conditions. The reaction may be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the condensation process, followed by purification steps such as recrystallization to obtain the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Beta,gamma-bis(3,4-Dimethoxyphenyl)adipic Acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups in the adipic acid backbone can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Beta,gamma-bis(3,4-Dimethoxyphenyl)adipic Acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers and resins due to its unique structural properties.

Mechanism of Action

The mechanism by which beta,gamma-bis(3,4-Dimethoxyphenyl)adipic Acid exerts its effects is primarily through its interaction with specific molecular targets and pathways. The methoxy groups and adipic acid backbone allow it to participate in various biochemical reactions, potentially affecting cellular processes such as enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

    Adipic Acid: A simpler dicarboxylic acid used in the production of nylon and other polymers.

    3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of beta,gamma-bis(3,4-Dimethoxyphenyl)adipic Acid.

    Bisphenol A: Another compound with two aromatic rings, used in the production of polycarbonate plastics.

Uniqueness: this compound is unique due to the presence of both 3,4-dimethoxyphenyl groups and an adipic acid backbone, which confer distinct chemical and physical properties. This combination allows for diverse applications in various fields, setting it apart from simpler compounds like adipic acid or bisphenol A.

Properties

Molecular Formula

C22H26O8

Molecular Weight

418.4 g/mol

IUPAC Name

3,4-bis(3,4-dimethoxyphenyl)hexanedioic acid

InChI

InChI=1S/C22H26O8/c1-27-17-7-5-13(9-19(17)29-3)15(11-21(23)24)16(12-22(25)26)14-6-8-18(28-2)20(10-14)30-4/h5-10,15-16H,11-12H2,1-4H3,(H,23,24)(H,25,26)

InChI Key

BFRSXYAZDNMFCE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)C(CC(=O)O)C2=CC(=C(C=C2)OC)OC)OC

Origin of Product

United States

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